(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Übersicht

Beschreibung

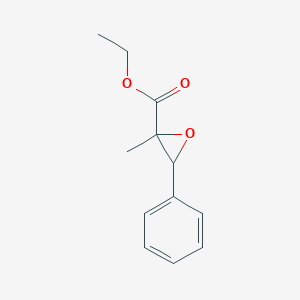

“(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid”, also known as DPA, is a polyunsaturated fatty acid . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Molecular Structure Analysis

The molecular formula of “(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid” is C22H34O2 . It is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16-, and 19-positions .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 4,5-DEHYDRO DHA Applications

Drug Discovery and Chemical Biology: Recent advances in synthetic biology have highlighted the significance of dehydroamino acids (Dha and Dhb) in drug discovery. The synthesis of proteins containing these residues has been explored for applications in drug discovery and basic research. The modification of dhAA (dehydroamino acid) structures allows for precise engineering of peptidyl molecules at the late stage of drug discovery, opening new avenues in chemical biology .

Nutrition and Health Benefits: 4,5-DEHYDRO DHA, an analog of docosahexaenoic acid (DHA), plays a role in anti-obesity mechanisms by interacting with receptors such as GPR120 and PPARγ to regulate adipogenesis and inflammatory infiltration. Additionally, DHA delivery systems are being developed to improve the bioavailability of DHA, enhancing its functionality in food applications .

Wirkmechanismus

Target of Action

4,5-Dehydro Docosahexaenoic Acid (4,5-Dehydro DHA) is a novel analog of Docosahexaenoic Acid (DHA), which is one of the essential dietary ω-3 unsaturated fatty acids . DHA is the preferred n-3 fatty acid for the development of the brain and retina . The primary targets of 4,5-Dehydro DHA are likely to be similar to those of DHA, given their structural similarity.

Mode of Action

It is known that dha significantly alters many basic properties of cell membranes including their ‘fluidity’, elastic compressibility, permeability, and interactions with key regulatory proteins . These various properties and mechanisms of action of DHA in the nervous system, including its modulatory effect on the activity of ion channels, are thought to underlie its role in supporting electrical signaling and ultimately brain functioning such as learning ability, memory, etc . 4,5-Dehydro DHA, being an analog of DHA, might exhibit similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by 4,5-Dehydro DHA are likely to be similar to those affected by DHA. DHA is known to significantly alter many basic properties of cell membranes, which can have downstream effects on various biochemical pathways .

Pharmacokinetics

It is soluble in 01 M Na2CO3, DMF, DMSO, and ethanol . This suggests that it may have good bioavailability. It is recommended to store the compound at -20°C .

Result of Action

DHA is known to support electrical signaling and ultimately brain functioning such as learning ability, memory, etc .

Action Environment

It is known that it should be stored at -20°c for optimal stability .

Eigenschaften

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXENLKNOBTVOJA-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)